2,5-dihydrothiophene-2-carboxylic acid
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Overview
Description
2,5-Dihydrothiophene-2-carboxylic acid is a heterocyclic compound containing a five-membered ring with one sulfur atom and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,5-dihydrothiophene-2-carboxylic acid is through an electrochemical process. This method involves the use of an inert electrolyte, such as the hydroxide of an alkali metal (Li, K, Na), which significantly affects the yield of the compound . The electrochemical method is advantageous due to its one-step preparation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the electrochemical synthesis method provides a scalable approach for industrial applications. The choice of electrolyte and reaction conditions can be optimized to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydrothiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom and the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2,5-Dihydrothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dihydrothiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, influencing cellular processes and signaling pathways . Additionally, its ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
2,3-Dihydrothiophene: Another dihydrothiophene derivative with similar structural features but different reactivity and applications.
2,5-Dihydroxyterephthalic Acid: A compound with a similar carboxylic acid group but different ring structure and properties.
Uniqueness: 2,5-Dihydrothiophene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a sulfur atom and a carboxylic acid group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
40033-24-7 |
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Molecular Formula |
C5H6O2S |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
2,5-dihydrothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H6O2S/c6-5(7)4-2-1-3-8-4/h1-2,4H,3H2,(H,6,7) |
InChI Key |
SNDJZCXHJRYPTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(S1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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